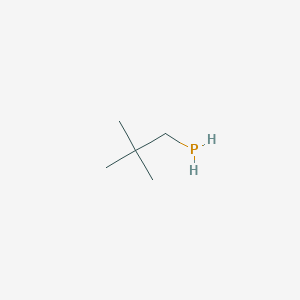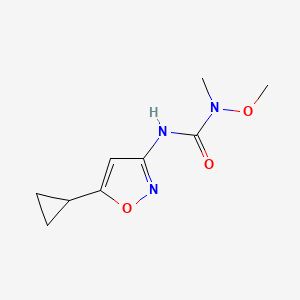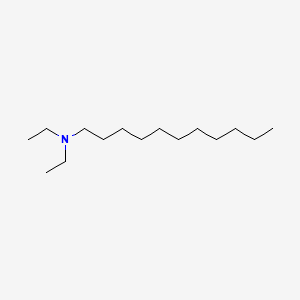
N,N-Diethylundecan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethylundecan-1-amine is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound, specifically, has a long carbon chain (undecane) with a diethylamine group attached to the first carbon atom. It is a tertiary amine due to the presence of two ethyl groups attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diethylundecan-1-amine can be synthesized through several methods:
Reductive Amination: This involves the reaction of undecanal with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Alkylation of Amines: Another method is the alkylation of diethylamine with 1-bromoundecane under basic conditions using a strong base like potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions (temperature, pressure, and solvent) are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethylundecan-1-amine undergoes various chemical reactions:
Oxidation: It can be oxidized to form N,N-diethylundecan-1-imine.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds (e.g., alkyl halides) are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions include imines, secondary amines, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-Diethylundecan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: It is used in the production of surfactants, lubricants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N,N-Diethylundecan-1-amine involves its interaction with various molecular targets:
Nucleophilicity: The nitrogen atom in the amine group acts as a nucleophile, participating in various chemical reactions.
Coordination: It can coordinate with metal ions, forming complexes that are useful in catalysis and material science.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethanamine: A tertiary amine with two methyl groups attached to the nitrogen atom.
N-Ethylethanamine: A secondary amine with one ethyl group attached to the nitrogen atom.
N-Methyl-1-propanamine: A secondary amine with one methyl and one propyl group attached to the nitrogen atom.
Uniqueness
N,N-Diethylundecan-1-amine is unique due to its long carbon chain, which imparts specific physical and chemical properties, making it suitable for applications requiring hydrophobic characteristics and specific reactivity.
Properties
CAS No. |
54334-64-4 |
|---|---|
Molecular Formula |
C15H33N |
Molecular Weight |
227.43 g/mol |
IUPAC Name |
N,N-diethylundecan-1-amine |
InChI |
InChI=1S/C15H33N/c1-4-7-8-9-10-11-12-13-14-15-16(5-2)6-3/h4-15H2,1-3H3 |
InChI Key |
DXFFQWDOIJVGNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14635888.png)


![2-Methylbicyclo[4.1.0]hept-2-ene](/img/structure/B14635917.png)
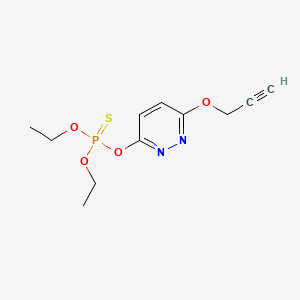
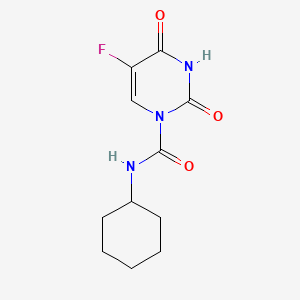
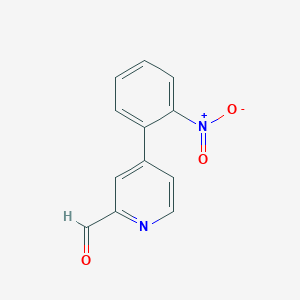
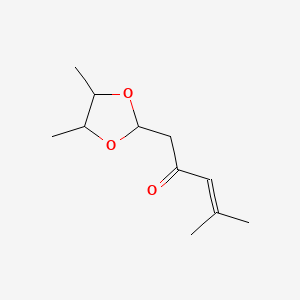
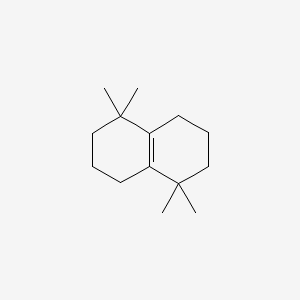
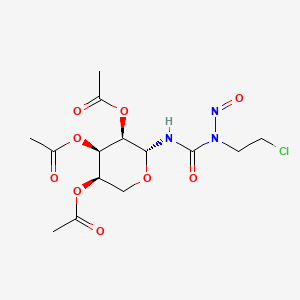
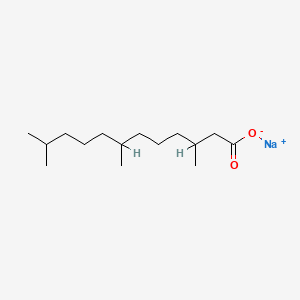
![Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate](/img/structure/B14635955.png)
